![molecular formula C11H12Cl3NO2 B5832749 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TRIMEB, is a chemical compound that has been widely studied for its potential use in scientific research. TRIMEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 120-122°C.
Mécanisme D'action
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a competitive antagonist for KORs, meaning that it binds to the receptor and prevents the binding of endogenous ligands such as dynorphins. By blocking the activation of KORs, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can modulate the activity of various signaling pathways that are involved in pain, mood, and addiction.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to reduce the activity of KOR-mediated signaling pathways, leading to decreased pain sensitivity, improved mood, and reduced drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its high affinity and selectivity for KORs, which allows for precise modulation of KOR-mediated signaling pathways. Additionally, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its relatively low water solubility, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the role of KORs in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool to study the underlying mechanisms of these disorders and to develop new treatments. Another potential direction is the development of new analogs of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide that have improved pharmacokinetic properties and/or selectivity for KORs. These analogs could be used to further refine our understanding of KOR-mediated signaling pathways and to develop new therapeutic agents.
Méthodes De Synthèse
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroacetyl chloride, followed by the reaction of the resulting product with thionyl chloride and then with 2,2,2-trichloroacetamide. The final product is then purified through recrystallization to obtain pure 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide.
Applications De Recherche Scientifique
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential use as a selective antagonist for the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are involved in the regulation of pain, mood, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have high affinity and selectivity for KORs, making it a promising tool for studying the role of KORs in various physiological and pathological processes.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZHWBMZVYENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)


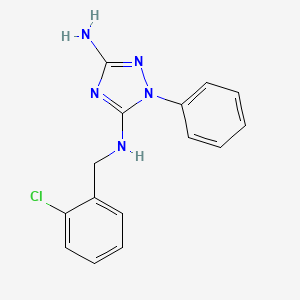
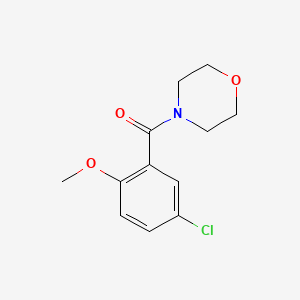
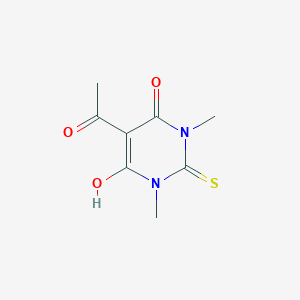
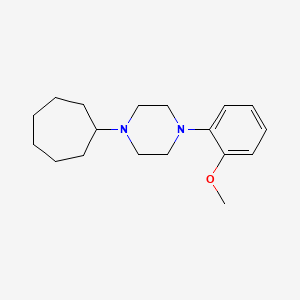
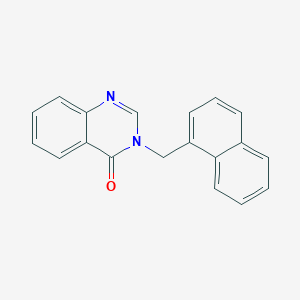


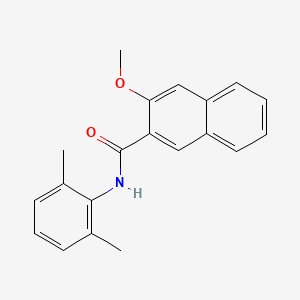
amino]benzamide](/img/structure/B5832741.png)
![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)